2,4-Dichloro-3,5-difluoronitrobenzene
Overview
Description
2,4-Dichloro-3,5-difluoronitrobenzene is a chemical compound with the CAS Number: 774-19-6 . It has a molecular weight of 227.98 . The IUPAC name for this compound is 2,4-dichloro-1,3-difluoro-5-nitrobenzene .
Synthesis Analysis
The synthesis of 2,4-difluoronitrobenzene, a similar compound, has been described in a patent . The process involves reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound . Another synthetic method involves the chlorination of 2,4-difluoronitrobenzene to obtain 3,5-dichloro-2,4-difluoronitrobenzene .Molecular Structure Analysis
The molecular structure of 2,4-difluoronitrobenzene, a related compound, has been studied using various methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine has been investigated . Another reaction involves the sulfonation of 2,4-difluoronitrobenzene to produce 2,4-difluoro-5-nitrobenzenesulfonic acid .Scientific Research Applications
Synthesis of Insecticides
One significant application of 2,4-Dichloro-3,5-difluoronitrobenzene is in the synthesis of insecticides, particularly Teflubenzuron. This process involves the chlorination and reduction of 2,4-difluoronitrobenzene to produce 3,5-dichloro-2,4-difluoroaniline, which is then used to synthesize Teflubenzuron. This method is noted for its high yield, good quality, and minimal environmental contamination (Shi-long, 2006); (Yang, 2006).
Organic Synthesis Intermediate
2,4-Dichloro-3,5-difluoronitrobenzene serves as an important intermediate in organic synthesis. For instance, it is used in the production of 2,4-dichlorofluorobenzene, a key intermediate for synthesizing ciprofloxacin, a broad-spectrum antibiotic. The production process is characterized by high purity and yield, making it suitable for industrial applications (Guo-xi, 2004); (You-jun, 2008).
Thermodynamic Studies
Comprehensive thermodynamic studies have been conducted on difluoronitrobenzene isomers, including 2,4-Dichloro-3,5-difluoronitrobenzene. These studies involve determining standard molar enthalpies of formation, vaporization, sublimation, and fusion, providing valuable insights into the physical properties and stability of these compounds (Silva et al., 2010).
Structural Analysis in Drug and Dye Manufacture
This compound is often used as an intermediate in the manufacture of drugs and dyes. The structural analysis of such compounds, including 3,5-dichloronitrobenzene and its derivatives, is crucial in understanding their properties and applications in various industries (Bhar et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGWWGJSSUQAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3,5-difluoronitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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